Fmoc-L-aspartic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

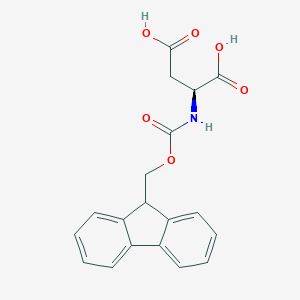

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427054 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119062-05-4 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-L-Aspartic Acid

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid (Fmoc-L-Asp-OH) is an indispensable building block in modern solid-phase peptide synthesis (SPPS). Its unique chemical architecture, featuring the base-labile Fmoc protecting group, allows for the strategic and sequential assembly of amino acids into complex peptide chains.[1] This guide provides a comprehensive overview of the chemical properties of Fmoc-L-aspartic acid, with a particular focus on its reactivity, challenges in its application, and field-proven protocols for its successful incorporation into synthetic peptides. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this critical reagent.

Core Physicochemical Properties

This compound is a white crystalline powder with well-defined physical and chemical characteristics that are crucial for its handling, storage, and application in peptide synthesis.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO₆ | --INVALID-LINK--[2] |

| Molecular Weight | 355.35 g/mol | --INVALID-LINK--[1] |

| Appearance | White powder | --INVALID-LINK--[1] |

| Melting Point | 186 - 192 °C | --INVALID-LINK--[1] |

| Optical Rotation | [α]D²⁰ = -30 ± 2° (c=1 in DMF) | --INVALID-LINK--[1] |

| CAS Number | 119062-05-4 | --INVALID-LINK--[2] |

| Solubility | Soluble in methanol and water.[3] Also soluble in organic solvents like DMF.[1] | --INVALID-LINK--[3], --INVALID-LINK--[1] |

Spectroscopic Profile

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands. Key peaks include N-H stretching of the secondary amine (around 3310-3350 cm⁻¹), C-H stretching of the aromatic rings of the fluorenyl group (around 3050-3100 cm⁻¹), and the prominent O-H stretching of the carboxylic acid groups (broad band in the 2500-3300 cm⁻¹ region).[4][5] The carbonyl (C=O) stretching vibrations of the carbamate and carboxylic acids are also clearly visible.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the fluorenyl group, the methine proton of the aspartic acid backbone, and the methylene protons of the side chain.[6][7]

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the interplay between the N-terminal Fmoc protecting group and the two carboxylic acid functionalities.

The Role of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, which is central to its utility in SPPS.[8] Its removal is typically achieved by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[9]

The deprotection mechanism proceeds via a β-elimination reaction, as illustrated in the diagram below.

Caption: Mechanism of Fmoc deprotection by piperidine.

The Challenge of Aspartimide Formation

A significant challenge associated with the use of this compound in SPPS is the base-catalyzed formation of a cyclic aspartimide intermediate.[9] This side reaction is particularly prevalent when the aspartic acid residue is followed by amino acids with low steric hindrance, such as glycine, asparagine, serine, or arginine.[10]

The formation of the aspartimide can lead to several undesired byproducts, including the racemization of the aspartic acid residue and the formation of β-aspartyl peptides, which are often difficult to separate from the desired α-aspartyl peptide.[9][11]

Caption: Aspartimide formation and subsequent side reactions.

Experimental Protocols for Solid-Phase Peptide Synthesis

The successful incorporation of this compound into a peptide sequence requires careful optimization of the coupling conditions to minimize aspartimide formation.

Recommended Coupling Protocol

This protocol outlines a standard and robust method for the coupling of this compound in Fmoc-based SPPS. The use of a carbodiimide activator in the presence of an additive like HOBt is a widely accepted practice.[12]

Materials:

-

This compound(OtBu)-OH (side-chain protected)

-

Solid-phase synthesis resin with a free N-terminal amine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (for deprotection)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: If the resin is N-terminally Fmoc-protected, perform deprotection using 20% piperidine in DMF. Treat the resin twice for 10 minutes each.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation:

-

In a separate vial, dissolve 3-5 equivalents of this compound(OtBu)-OH and 3-5 equivalents of HOBt in a minimal amount of DMF.

-

Add 3-5 equivalents of DIC to the amino acid/HOBt solution.

-

Allow the activation to proceed for 5-10 minutes at room temperature. Note: Pre-activation is crucial for efficient coupling.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the washed resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), extend the coupling time or consider a recoupling step.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next deprotection and coupling cycle.

Causality Behind Experimental Choices:

-

Side-Chain Protection: The use of a tert-butyl (OtBu) protecting group on the side-chain carboxyl group of aspartic acid is standard practice in Fmoc SPPS. This group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[13]

-

Coupling Reagents: The combination of DIC and HOBt is effective for activating the carboxylic acid of the incoming amino acid. HOBt acts as a racemization suppressant and enhances the coupling efficiency.[12] While effective, it's important to note that anhydrous HOBt is explosive, and commercially available wetted forms introduce water, which can be nucleophilic.[14]

-

Minimizing Aspartimide Formation: While the standard protocol is generally effective, for sequences highly prone to aspartimide formation (e.g., Asp-Gly), several strategies can be employed:

-

Use of Weaker Bases for Deprotection: Replacing piperidine with a weaker base like piperazine or morpholine can significantly reduce aspartimide formation.[9][14]

-

Addition of HOBt to the Deprotection Solution: Adding HOBt to the piperidine deprotection solution has been shown to suppress aspartimide formation.[14]

-

Sterically Hindered Side-Chain Protecting Groups: Employing bulkier side-chain protecting groups on the aspartic acid, such as 3-methyl-pent-3-yl (OMpe) or 3-ethyl-pent-3-yl (OPhp), can sterically hinder the formation of the aspartimide ring.[15]

-

Backbone Protection: Protecting the amide nitrogen of the preceding amino acid with a group like 2,4-dimethoxybenzyl (DMB) can completely prevent aspartimide formation.[10]

-

Workflow Visualization

The following diagram illustrates the general workflow of a single coupling cycle in solid-phase peptide synthesis.

Caption: A single coupling cycle in Fmoc-SPPS.

Conclusion

This compound is a cornerstone of modern peptide chemistry, enabling the synthesis of a vast array of peptides for research and therapeutic development. A thorough understanding of its chemical properties, particularly the mechanisms of Fmoc deprotection and the potential for aspartimide formation, is paramount for its successful application. By employing optimized protocols and mitigation strategies, researchers can effectively incorporate this versatile building block into their synthetic targets, paving the way for advancements in peptide-based science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C19H17NO6 | CID 7019016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 119062-05-4 [chemicalbook.com]

- 4. instanano.com [instanano.com]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc-Asp(OtBu)-OH(71989-14-5) 1H NMR [m.chemicalbook.com]

- 7. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.iris-biotech.de [media.iris-biotech.de]

- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 12. chempep.com [chempep.com]

- 13. chemimpex.com [chemimpex.com]

- 14. biotage.com [biotage.com]

- 15. benchchem.com [benchchem.com]

Technical Guide: Fmoc-L-Aspartic Acid in Peptide Synthesis and Drug Development

This technical guide provides comprehensive information on Fmoc-L-aspartic acid, a key building block in solid-phase peptide synthesis (SPPS) for researchers, scientists, and professionals in drug development. The guide covers its fundamental properties, detailed experimental protocols for its use, and its application in the synthesis of bioactive peptides.

Core Properties of this compound and Derivatives

This compound is an N-terminally protected form of the amino acid L-aspartic acid. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is stable to acidic conditions, making it ideal for orthogonal peptide synthesis strategies. For incorporation into a peptide sequence, the side-chain carboxylic acid of aspartic acid must also be protected to prevent side reactions. The most common side-chain protecting group is the tert-butyl (tBu) ester.

| Property | This compound | This compound β-tert-butyl ester (Fmoc-L-Asp(OtBu)-OH) |

| CAS Number | 119062-05-4 | 71989-14-5 |

| Molecular Formula | C₁₉H₁₇NO₆ | C₂₃H₂₅NO₆ |

| Molecular Weight | 355.34 g/mol [1] | 411.5 g/mol [2] |

| Appearance | White powder | White to off-white powder[2] |

| Melting Point | 186 - 192 °C | 145 - 160 °C[2] |

| Optical Rotation | [α]D20 = -30 ± 2º (c=1 in DMF) | [α]D20 = -24 ± 2.5º (c=1 in DMF)[2] |

| Solubility | Good solubility in DMF and NMP.[3] | Soluble in common SPPS solvents like DMF and NMP.[3] |

Role in Peptide Synthesis and Drug Development

This compound is a fundamental component in the synthesis of peptides for various therapeutic applications. The incorporation of aspartic acid residues is crucial for the biological activity of many peptides, including those involved in cell adhesion and signaling.

A prominent example is the Arginine-Glycine-Aspartic acid (RGD) motif found in many extracellular matrix proteins. Peptides containing the RGD sequence can bind to integrin receptors on cell surfaces, influencing processes such as cell adhesion, migration, and proliferation. This interaction makes RGD-containing peptides valuable candidates for drug development in areas like oncology, where they can be used to target tumors.[4]

Experimental Protocols

A critical challenge during the incorporation of aspartic acid in Fmoc-based SPPS is the formation of an aspartimide intermediate. This side reaction can occur during the piperidine-mediated Fmoc deprotection step and leads to the formation of impurities that are difficult to remove. The use of a side-chain protecting group, such as tert-butyl (OtBu), and optimized coupling protocols are essential to minimize this side reaction.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-L-Asp(OtBu)-OH Coupling

This protocol outlines the manual coupling of Fmoc-L-Asp(OtBu)-OH onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-L-Asp(OtBu)-OH

-

Coupling reagent (e.g., HBTU, HATU, or HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine in DMF for Fmoc deprotection

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-Asp(OtBu)-OH (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to pre-activate it. Let it stand for 2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (3 times).

-

Wash the resin with MeOH (3 times).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and the resin. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[5]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide by reverse-phase HPLC.

-

Visualization of a Relevant Signaling Pathway

The following diagram illustrates the signaling pathway of RGD peptides, which can be synthesized using this compound. These peptides mimic the function of extracellular matrix proteins by binding to integrin receptors, thereby influencing intracellular signaling cascades involved in cell survival, proliferation, and migration.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the solid-phase peptide synthesis (SPPS) workflow for incorporating an this compound residue into a growing peptide chain.

References

An In-depth Technical Guide to the Solubility of Fmoc-L-aspartic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid (Fmoc-L-aspartic acid), a critical reagent in solid-phase peptide synthesis (SPPS). An understanding of its solubility is paramount for optimizing coupling efficiencies, ensuring the purity of synthetic peptides, and developing robust manufacturing processes.

Core Principles of this compound Solubility

The solubility of this compound is dictated by the interplay of its structural components:

-

The Fmoc Group: The large, nonpolar 9-fluorenylmethoxycarbonyl (Fmoc) group generally imparts good solubility in many polar aprotic organic solvents.[1]

-

The Aspartic Acid Side Chain: The presence of a free carboxylic acid group in the side chain introduces polarity and the capacity for hydrogen bonding. This can lead to lower solubility in nonpolar solvents and potential aggregation.

-

The α-Carboxylic Acid: The free carboxylic acid at the C-terminus also contributes to the overall polarity of the molecule.

Due to these features, this compound's solubility is highest in polar aprotic solvents, which are capable of solvating the entire molecule effectively.

Solubility Data Overview

Precise quantitative solubility data for this compound is sparse in peer-reviewed literature and commercial datasheets. Solubility is often described qualitatively or in the context of specific applications like SPPS, where concentrations are typically in the range of 0.3 to 0.5 M. The following table summarizes the available information for common organic solvents used in peptide synthesis.

| Solvent | Type | Chemical Formula | Molar Mass ( g/mol ) | Qualitative/Semi-Quantitative Solubility |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | C₃H₇NO | 73.09 | Good to High. Generally considered the solvent of choice for SPPS, with Fmoc-amino acids typically soluble to at least 0.4-0.5 M.[2][3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | C₅H₉NO | 99.13 | Good to High. Often used as a stronger solvating alternative to DMF for difficult sequences or sparingly soluble amino acids.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | 78.13 | Good to High. A powerful solvent for many Fmoc-amino acids, sometimes used in co-solvent systems to enhance solubility.[4] |

| Dichloromethane (DCM) | Halogenated | CH₂Cl₂ | 84.93 | Limited to Moderate. While used in SPPS, the solubility of the more polar Fmoc-amino acids like this compound can be limited.[4] |

| Methanol | Polar Protic | CH₃OH | 32.04 | Soluble. One supplier notes solubility in methanol.[5] |

| Water | Polar Protic | H₂O | 18.02 | Sparingly Soluble. The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[6] |

Note: This table provides a general guide. Actual solubility can vary based on the specific grade of the solvent, temperature, and the presence of impurities.

Experimental Protocol for Solubility Determination

The following protocol provides a reliable method for determining the quantitative solubility of this compound in a specific organic solvent using High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector (set to 265 nm or 301 nm)

-

Reversed-phase C18 HPLC column

3.2. Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Into a series of sealed vials, add a pre-weighed excess amount of this compound to a precisely known volume (e.g., 2.0 mL) of the chosen organic solvent. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24 hours).

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to form a compact pellet of the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

-

HPLC Analysis:

-

Inject the diluted sample of the supernatant into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the this compound peak by UV absorbance at 265 nm or 301 nm.

-

-

Quantification and Calculation:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the pre-established calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Troubleshooting and Optimization

If solubility issues arise during peptide synthesis, consider the following strategies:

-

Co-solvent Systems: Adding a small amount of a stronger solvent like DMSO or NMP to DMF can enhance solubility.[4]

-

Gentle Heating: Gently warming the solution to approximately 37°C with intermittent vortexing can help dissolve sparingly soluble Fmoc-amino acids. However, care must be taken to avoid degradation.

-

Sonication: Brief sonication in an ultrasonic bath can aid in the dissolution of suspended solids.[4]

By understanding the fundamental principles and applying the detailed experimental protocol provided, researchers can effectively manage and quantify the solubility of this compound, leading to more reliable and successful peptide synthesis outcomes.

References

Fmoc-L-aspartic acid stability and recommended storage conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of Fmoc-L-aspartic acid and its derivatives, with a focus on recommended storage conditions and the critical issue of aspartimide formation during peptide synthesis. The information presented herein is essential for ensuring the integrity of this key reagent in research and drug development.

Overview of this compound Stability

This compound, and particularly its side-chain protected form Fmoc-L-Asp(OtBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). While generally stable as a solid under recommended storage conditions, its stability is a significant concern during the synthetic process, primarily due to the base-catalyzed formation of aspartimide. Understanding the factors that influence its stability is paramount for the successful synthesis of high-purity peptides.

Recommended Storage Conditions

To ensure the long-term integrity of this compound and its derivatives in their solid form, the following storage conditions are recommended based on manufacturer safety data sheets and best practices.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C | Minimizes the rate of potential degradation pathways. |

| Atmosphere | Store in a dry place, under inert gas if possible. | Protects against hydrolysis from atmospheric moisture. |

| Light | Protect from light. | While not the primary degradation factor, protection from light is a general best practice for complex organic molecules. |

| Container | Tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants. |

Note: While specific shelf-life data from publicly available, long-term stability studies on solid this compound is limited, adherence to these storage conditions is critical for maximizing its usability.

Chemical Instability: Aspartimide Formation

The most significant stability issue for this compound arises during its use in Fmoc-based SPPS. Under the basic conditions required for the removal of the Fmoc protecting group (typically with piperidine), the aspartic acid residue is susceptible to a debilitating side reaction: the formation of a cyclic aspartimide intermediate.

This cyclization is problematic as the aspartimide can subsequently be opened by a nucleophile (such as piperidine or the peptide's N-terminal amine) to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate. Furthermore, the aspartimide intermediate is prone to racemization.[1]

Mechanism of Aspartimide Formation

The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This is followed by a nucleophilic attack on the side-chain carbonyl of the aspartic acid, leading to the formation of a five-membered ring succinimide derivative (aspartimide).

Factors Influencing Aspartimide Formation

Several factors have been identified to influence the rate and extent of aspartimide formation:

| Factor | Influence on Aspartimide Formation |

| Peptide Sequence | The amino acid C-terminal to the aspartic acid residue has a significant impact. Asp-Gly sequences are particularly prone due to the lack of steric hindrance from the glycine residue. Asp-Asn, Asp-Arg, and Asp-Ser are also problematic sequences. |

| Base | The type and concentration of the base used for Fmoc deprotection are critical. Stronger, more nucleophilic bases like piperidine can promote both the formation and subsequent opening of the aspartimide ring.[2] |

| Temperature | Elevated temperatures during Fmoc deprotection or coupling can accelerate the rate of aspartimide formation. |

| Solvent | The polarity of the solvent can play a role, with more polar solvents potentially increasing the rate of this side reaction.[2] |

| Side-Chain Protecting Group | The standard tert-butyl (OtBu) protecting group offers some steric hindrance but is often insufficient to completely prevent aspartimide formation. More sterically demanding protecting groups have been developed to mitigate this issue. |

Experimental Protocols

Protocol for Stability-Indicating HPLC Method for this compound

To assess the purity and detect degradation products of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following is a general protocol that can be adapted and validated.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, including free L-aspartic acid and the Fmoc-deprotected species.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound reference standard

-

High-purity water and acetonitrile

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of A and B |

| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm and 301 nm (for Fmoc group) |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Prepare samples of the this compound being tested at the same concentration as the standard.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid sample at 105 °C for 24 hours.

-

Photolytic Degradation: Expose the sample to UV light.

-

-

Analysis: Inject the standard, sample, and stressed samples into the HPLC system and record the chromatograms.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for a Long-Term Stability Study of Solid this compound

Based on the International Council for Harmonisation (ICH) guidelines for stability testing of active pharmaceutical ingredients, a long-term stability study can be designed as follows.[3][4]

Objective: To evaluate the stability of solid this compound under long-term and accelerated storage conditions and to establish a re-test period.

Materials:

-

At least three batches of this compound.

-

Appropriate containers that simulate the proposed packaging.

-

Calibrated stability chambers.

Storage Conditions and Testing Frequency:

| Study Type | Storage Condition | Testing Frequency (Months) |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 6, 9, 12 |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 |

Procedure:

-

Place samples of the three batches of this compound in the specified storage conditions.

-

At each time point, withdraw samples and test for the following parameters:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Using a validated stability-indicating HPLC method.

-

Water Content: By Karl Fischer titration.

-

Identification: By a suitable spectroscopic method (e.g., FTIR or ¹H NMR).

-

-

Evaluation: A "significant change" is defined as a failure to meet the established specification. Data should be evaluated to determine the re-test period.

Conclusion

The stability of this compound is a tale of two states. As a solid reagent, it is relatively stable when stored under the recommended conditions of refrigeration in a dry, dark environment. However, during its application in solid-phase peptide synthesis, it is prone to the formation of aspartimide, a critical side reaction that can compromise the purity and yield of the final peptide product. A thorough understanding of the factors influencing aspartimide formation and the implementation of appropriate mitigation strategies are crucial for success. For ensuring the quality of the starting material, a robust, validated stability-indicating analytical method is indispensable. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can effectively manage the stability of this compound, thereby ensuring the quality and reproducibility of their synthetic peptides.

References

Key Differences Between Fmoc-L-Aspartic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-aspartic acid is a cornerstone building block in solid-phase peptide synthesis (SPPS). However, its use is often complicated by a significant side reaction: the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain β-carboxyl group, particularly under the basic conditions required for Fmoc-group removal.[1][2] This cyclization can lead to a mixture of unwanted by-products, including α- and β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide. To address this challenge, a variety of this compound derivatives have been developed, primarily differing in the protecting group attached to the β-carboxyl side chain. This guide provides an in-depth comparison of these derivatives, their properties, and their impact on peptide synthesis.

The Challenge: Aspartimide Formation

During Fmoc-based SPPS, the repeated exposure to a base, typically piperidine, to remove the N-terminal Fmoc protecting group can catalyze the formation of a five-membered succinimide ring, known as an aspartimide.[1] The propensity for this side reaction is sequence-dependent, with Asp-Gly, Asp-Ser, and Asp-Asn motifs being particularly susceptible.[1][3] The formation of aspartimide is a critical issue as it can lead to:

-

Formation of multiple impurities: The aspartimide ring can be opened by nucleophiles to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[2]

-

Racemization: The α-carbon of the aspartic acid residue can epimerize during this process, resulting in a mixture of D- and L-isomers.[1]

-

Purification challenges: These side products often have the same mass and similar chromatographic properties as the target peptide, making purification difficult and costly.

The primary strategy to mitigate aspartimide formation is the use of different protecting groups on the β-carboxyl side chain of the Fmoc-aspartic acid building block.

Comparison of Key this compound Derivatives

The choice of the side-chain protecting group is critical for minimizing aspartimide formation and ensuring the synthesis of a high-purity peptide. The most common derivatives are compared below.

Fmoc-Asp(OtBu)-OH: The Standard Derivative

This compound β-tert-butyl ester is the most commonly used derivative due to its commercial availability and general compatibility with standard Fmoc-SPPS protocols.[4][5] The tert-butyl (OtBu) group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[4]

However, the OtBu group offers limited steric hindrance and is often insufficient to prevent aspartimide formation in problematic sequences.[1]

Derivatives with Bulky Side-Chain Protection

To overcome the limitations of the OtBu group, derivatives with more sterically hindering side-chain protecting groups have been developed. These bulky groups physically obstruct the backbone amide's nucleophilic attack on the side-chain carbonyl, thereby reducing the rate of aspartimide formation.[2]

-

Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl (OMpe) group is significantly bulkier than the tert-butyl group.[6][7] This increased steric hindrance has been shown to be effective in suppressing aspartimide formation, leading to higher purity of the crude peptide.[7][8]

-

Fmoc-Asp(OBno)-OH: This derivative features a unique protecting group that has demonstrated exceptional performance in minimizing aspartimide formation, even in the most challenging Asp-Gly sequences.

Fmoc-Asp(OAll)-OH: An Orthogonal Approach

This compound β-allyl ester offers an orthogonal protection strategy.[9] The allyl (All) group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage.[9] It is selectively removed using a palladium(0) catalyst, allowing for specific modifications to the aspartic acid side chain on the solid support.[9] This derivative is particularly useful for preventing aspartimide formation and for the synthesis of cyclic or branched peptides.[9][10]

Fmoc-Asp(OBzl)-OH: A Less Common Alternative

The benzyl (Bzl) ester is another option for side-chain protection. However, like the OtBu group, it can be susceptible to aspartimide formation under both basic and acidic conditions.[11] Its use in Fmoc-SPPS is less common compared to the other derivatives.

Quantitative Comparison of Aspartimide Formation

The effectiveness of different side-chain protecting groups in suppressing aspartimide formation has been quantitatively evaluated. The following table summarizes the percentage of the target peptide remaining after prolonged treatment with 20% piperidine in DMF, simulating multiple deprotection cycles for a model scorpion toxin II peptide (VKDXYI).

| Side-Chain Protecting Group | Peptide Sequence (X=) | Target Peptide Remaining (%) | Aspartimide-Related Impurities (%) | Reference |

| OtBu | Gly | 23.9 | 76.1 | |

| Asn | 74.2 | 25.8 | ||

| Arg | 91.5 | 8.5 | ||

| OMpe | Gly | 70.8 | 29.2 | |

| Asn | 96.1 | 3.9 | ||

| Arg | 99.1 | 0.9 | ||

| OBno | Gly | 99.0 | 1.0 | |

| Asn | 99.8 | 0.2 | ||

| Arg | 99.9 | 0.1 |

Physicochemical Properties

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| This compound | C19H17NO6 | 355.3 | - | - |

| Fmoc-Asp(OtBu)-OH | C23H25NO6 | 411.45 | 148-150 (dec.) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water.[12][13] |

| Fmoc-Asp(OMpe)-OH | C25H29NO6 | 439.5 | - | - |

| Fmoc-Asp(OAll)-OH | C22H21NO6 | 395.41 | - | Soluble in DMSO and Dichloromethane.[10] |

| Fmoc-Asp(OBzl)-OH | C26H23NO6 | 445.47 | - | - |

Experimental Protocols

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual cycle for adding an amino acid to a growing peptide chain on a solid support.

1. Resin Swelling:

-

Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[14]

2. Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.[14]

-

Agitate for an initial 1-3 minutes, drain, and then treat with a fresh portion of the piperidine solution for an additional 10-20 minutes.[15]

-

To minimize aspartimide formation, 0.1 M of a weak acid like formic acid or HOBt can be added to the piperidine solution.[1][4]

-

Wash the resin thoroughly with DMF (5-7 times).[14]

3. Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU, or HBTU; 3-5 equivalents) in DMF.[14]

-

Add a base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution.[16]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[17]

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin thoroughly with DMF.

4. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., DIEA or pyridine) in DMF.[16]

5. Final Cleavage and Deprotection:

-

After the peptide sequence is complete, wash the resin with dichloromethane (DCM) and dry it.[15]

-

Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane (TIS), thioanisole) to remove the side-chain protecting groups and cleave the peptide from the resin.[4][15] A common cocktail is TFA/TIS/water (95:2.5:2.5).

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol for Allyl (OAll) Group Deprotection

-

Swell the peptide-resin in DCM.

-

Add a solution of Pd(PPh3)4 (0.1-0.3 equivalents) in DCM containing a scavenger such as phenylsilane (PhSiH3) or morpholine.

-

Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours.

-

Wash the resin extensively with DCM and DMF.

Visualizing Key Concepts

Chemical Structures of Fmoc-Aspartic Acid Derivatives

Caption: Chemical structures of key this compound derivatives.

Mechanism of Aspartimide Formation

Caption: The reaction pathway leading to aspartimide formation.

Standard SPPS Workflow

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. Fmoc-Asp(OMpe)-OH Novabiochem 180675-08-5 [sigmaaldrich.com]

- 8. Fmoc-Asp(OMpe)-OH [cem.com]

- 9. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 13. FMOC-ASP(OTBU)-OH | CAS#:71989-14-5 | Chemsrc [chemsrc.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. bio-protocol.org [bio-protocol.org]

- 16. chempep.com [chempep.com]

- 17. pubs.acs.org [pubs.acs.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created for research, diagnostic, and therapeutic applications.[1] Central to the most prevalent SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2] Its strategic use for the temporary protection of the α-amino group of amino acids is foundational to the assembly of predefined peptide sequences.[2] This technical guide provides a comprehensive examination of the pivotal role of the Fmoc group in peptide synthesis. We will delve into its chemical principles, provide detailed experimental protocols, present comparative quantitative data, and illustrate the core chemical workflows and mechanisms.

The Chemical Foundation of Fmoc-Based Synthesis

The power of the Fmoc group lies in its unique chemical properties, specifically its stability under acidic conditions and its lability under mild basic conditions.[1][3] This characteristic is the linchpin of the Fmoc/tBu orthogonal protection strategy, which permits the selective deprotection of the N-terminal α-amino group while acid-labile side-chain protecting groups remain intact.[2][4]

The Fmoc group is attached to the N-terminus of an amino acid, effectively blocking it from participating in unwanted reactions.[5][6] The synthesis of a peptide chain is a cyclical process, where the Fmoc group is removed at the beginning of each cycle to allow for the coupling of the next Fmoc-protected amino acid.[1]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[1][7] The process is typically carried out using a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][8]

The mechanism proceeds in two main steps:

-

Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[7][9]

-

β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the cleavage of the carbamate bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a reactive electrophile called dibenzofulvene (DBF).[8][9]

-

Scavenging: The dibenzofulvene byproduct readily reacts with the excess secondary amine (piperidine) to form a stable adduct, which prevents it from undergoing deleterious side reactions with the newly deprotected peptide chain.[8][9] This adduct is then washed away.

dot

Caption: Mechanism of Fmoc deprotection by piperidine.

The Cyclical Workflow of Fmoc-SPPS

Fmoc-based solid-phase peptide synthesis is a robust and cyclical process that allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble resin support.[1][10] This solid-phase approach simplifies the purification process, as reagents and byproducts in the liquid phase can be easily removed by filtration and washing after each step.[10]

The fundamental cycle of Fmoc-SPPS consists of four key stages:

-

Deprotection: Removal of the N-terminal Fmoc group.

-

Washing: Thorough rinsing of the resin to remove excess reagents and byproducts.

-

Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group and formation of a peptide bond with the newly freed N-terminal amine.

-

Washing: Rinsing the resin to remove unreacted amino acid and coupling reagents.

An optional "capping" step can be included after coupling to block any unreacted N-terminal amines and prevent the formation of deletion sequences.[11]

dot

Caption: The cyclical workflow of Fmoc-based SPPS.

Quantitative Data and Reagent Comparison

The success of Fmoc-SPPS is highly dependent on the choice of reagents. The following tables summarize key quantitative data for common reagents used in the process.

Table 1: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for achieving high efficiency in peptide bond formation while minimizing side reactions, particularly racemization.[12]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |

| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Low |

Data adapted from various sources for coupling standard amino acids.[12][13] Performance can vary based on the specific peptide sequence.

Table 2: Comparison of Fmoc and Boc SPPS Strategies

The Fmoc strategy is often compared to the older tert-butyloxycarbonyl (Boc) methodology. The choice between them depends on the specific requirements of the peptide being synthesized.[14]

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., 50% TFA in DCM) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Very acid-labile (e.g., Benzyl-based) |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., liquid HF) |

| Orthogonality | High degree of orthogonality | Relies on graded acid lability |

| Automation | Highly suitable, UV monitoring possible | Requires specialized acid-resistant equipment |

| Key Advantage | Milder conditions, compatible with sensitive modifications[8] | Often better for aggregating sequences[14] |

| Key Disadvantage | Potential for aspartimide formation[14] | Harsh final cleavage, safety concerns with HF[8] |

Experimental Protocols

The following are detailed methodologies for key experiments in Fmoc-SPPS.

Protocol: Standard SPPS Cycle (Manual Synthesis)

This protocol outlines a single cycle of amino acid addition on a 0.1 mmol scale.

-

Resin Preparation:

-

Place the Fmoc-protected amino acid-loaded resin (0.1 mmol) in a suitable reaction vessel.

-

Swell the resin in DMF (approx. 10 mL per gram of resin) for 1-2 hours with gentle agitation.[15]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Washing:

-

Wash the resin thoroughly by adding 5-10 mL of DMF, agitating for 1 minute, and draining. Repeat this wash 5-7 times to remove all traces of piperidine and the DBF-piperidine adduct.[16]

-

Perform a final wash with isopropanol (IPA) and then DMF.

-

-

Amino Acid Coupling (using HATU):

-

In a separate vial, dissolve the next Fmoc-amino acid (0.3-0.5 mmol, 3-5 equivalents) and HATU (0.29-0.45 mmol, 2.9-4.5 equivalents) in DMF (approx. 2 mL).[15]

-

Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (0.6-1.0 mmol, 6-10 equivalents), to the amino acid solution.[15]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature.[15] The reaction can be monitored for completion using a colorimetric test (e.g., Kaiser test).[17]

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle or for final cleavage.

-

Protocol: Monitoring Fmoc Deprotection via UV-Vis Spectrophotometry

This non-destructive method allows for the quantitative monitoring of the deprotection step.[18]

-

Sample Collection: After the second piperidine treatment in the deprotection step (Protocol 4.1, Step 2), collect the drained solution (filtrate).

-

Dilution: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance within the linear range of the spectrophotometer.

-

Measurement: Measure the absorbance of the diluted solution at approximately 301 nm against a blank of the same solvent.[18]

-

Calculation: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration. This provides a quantitative measure of the reaction's completion and the resin loading.

Protocol: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups.

-

Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol - 82.5:5:5:5:2.5 v/v).[15] For simpler peptides, a mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) is often sufficient.[5] The scavengers (water, TIS, etc.) are crucial for preventing side reactions with sensitive residues.[15]

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.[2]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether, wash the pellet with fresh cold ether, and repeat the centrifugation.

-

Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

-

Common Side Reactions and Mitigation Strategies

Despite its robustness, Fmoc chemistry is susceptible to certain side reactions that can reduce the yield and purity of the final product.

dot

Caption: Common side reactions in Fmoc-SPPS and their mitigation.

-

Aspartimide Formation: This is a significant side reaction, particularly for sequences containing Asp-Gly or Asp-Ser.[14][19] The basic conditions of Fmoc deprotection can cause the aspartic acid side chain to form a cyclic imide, which can then reopen to form β-aspartyl peptides.[19][20] This can be minimized by adding HOBt to the deprotection solution or using modified side-chain protecting groups on the aspartic acid residue.[19][20]

-

Racemization: The loss of stereochemical integrity can occur during the activation/coupling step, especially for residues like histidine and cysteine.[14][15] The choice of coupling reagent and base is critical; highly efficient reagents like HATU and avoiding pre-activation can reduce racemization.[12][13]

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[20] This is most common when proline is the second amino acid. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[20]

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[2] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine and automated synthesis of complex peptides.[2][19] A thorough understanding of the underlying chemistry, experimental protocols, and potential side reactions associated with the Fmoc group is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides for the ever-expanding landscape of biomedical research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chempep.com [chempep.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. peptide.com [peptide.com]

- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. bachem.com [bachem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. benchchem.com [benchchem.com]

- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. peptide.com [peptide.com]

The Advent of Fmoc Protection: A Paradigm Shift in Peptide Synthesis

An In-depth Technical Guide on the Historical Context and Core Principles of Fmoc-based Solid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, the ability to efficiently and reliably synthesize peptides is paramount. The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group revolutionized the field of solid-phase peptide synthesis (SPPS), offering a milder and more versatile alternative to the then-dominant tert-butyloxycarbonyl (Boc) strategy. This technical guide delves into the historical context of Fmoc protection, provides a comparative analysis with Boc chemistry, details seminal experimental protocols, and illustrates the fundamental workflows and chemical mechanisms.

A Historical Perspective: The Need for a Milder Orthogonal Strategy

The foundation of solid-phase peptide synthesis was laid by R.B. Merrifield in the early 1960s, a feat for which he was awarded the Nobel Prize in Chemistry.[1] The initial strategy, known as Boc/Bzl chemistry, utilized the acid-labile Boc group for temporary protection of the α-amino group and benzyl-based groups for side-chain protection. While groundbreaking, this method had significant drawbacks. The repetitive acid treatments required to remove the Boc group could lead to the gradual degradation of the growing peptide chain and premature cleavage of side-chain protecting groups.[2] Furthermore, the final cleavage of the peptide from the resin required harsh and hazardous reagents like liquid hydrogen fluoride (HF).[2]

In 1970, Louis A. Carpino and Grace Y. Han first described the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a novel amino-protecting group that was stable to acid but readily cleaved by mild bases like piperidine.[3][4] However, its potential for SPPS was not immediately realized. It was the pioneering work of Eric Atherton and Robert C. Sheppard at the MRC Laboratory of Molecular Biology in Cambridge in the late 1970s that adapted and refined the use of Fmoc protection for solid-phase synthesis.[1] Their work established a truly orthogonal protection scheme: the base-labile Fmoc group for the Nα-terminus, acid-labile tert-butyl (tBu)-based protecting groups for the amino acid side chains, and an acid-labile linker anchoring the peptide to the solid support.[4] This Fmoc/tBu strategy offered a much milder and more flexible approach to peptide synthesis, quickly gaining widespread adoption and becoming the predominant method used today.[5]

Comparative Analysis: Fmoc/tBu vs. Boc/Bzl Strategies

The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, its length, and the presence of sensitive or modified residues. The following table summarizes the key distinctions between the two historical strategies.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Nα-Deprotection Reagent | Mild base (e.g., 20% piperidine in DMF) | Moderate acid (e.g., trifluoroacetic acid, TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) |

| Final Cleavage Reagent | Strong acid (e.g., TFA with scavengers) | Very strong acid (e.g., liquid HF, TFMSA) |

| Key Advantage | Mild deprotection conditions, orthogonality, compatibility with sensitive residues and modifications, UV monitoring. | Robust for some "difficult" sequences, less prone to aggregation in certain cases. |

| Historical Disadvantage | Potential for aspartimide formation in Asp-containing sequences, dibenzofulvene side reactions. | Repetitive acid treatment can degrade the peptide, use of hazardous HF for final cleavage. |

Quantitative Comparison of Early Syntheses

Direct side-by-side comparisons from the seminal literature are scarce. However, by examining the reported overall yields of complex peptides synthesized in that era, a picture of the efficiency of the newly introduced Fmoc strategy emerges.

| Peptide | Synthesis Strategy | Reported Overall Yield | Year | Researchers |

| Dihydrosomatostatin | Fmoc/tBu | 53% | 1978 | Chang & Meienhofer[3] |

| Somatostatin | Fmoc/tBu | 55-60% | 1980 | Chang et al. |

| Substance P | Fmoc/tBu | High (not quantified) | 1981 | Atherton et al.[1] |

| Acyl Carrier Protein (65-74) | Fmoc/tBu | High (not quantified) | 1981 | Atherton et al.[1] |

These early results demonstrated that the Fmoc/tBu strategy could produce complex peptides in high yields, avoiding the harsh conditions of the established Boc/Bzl method.

Core Experimental Protocols of the Fmoc/tBu Strategy

The following sections detail the fundamental experimental procedures that form the basis of Fmoc-based solid-phase peptide synthesis. These protocols are representative of the methodologies developed in the late 1970s and early 1980s.

Preparation of Nα-Fmoc-Amino Acids

The first step is the protection of the amino group of the amino acids with the Fmoc moiety.

Protocol:

-

Dissolve the amino acid in 10% aqueous sodium carbonate.

-

Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in dioxane or acetone.

-

Stir the reaction mixture at room temperature for several hours.

-

Work up the reaction by extraction and acidification to precipitate the Fmoc-amino acid.

-

Recrystallize the product to obtain the pure Nα-Fmoc-amino acid.

The Solid-Phase Synthesis Cycle

The synthesis of the peptide chain on the solid support proceeds in a cyclical manner.

Protocol for a single amino acid addition:

-

Resin Swelling: Swell the resin (e.g., polyamide or polystyrene) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid.

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

Activate the incoming Nα-Fmoc-amino acid by forming a symmetric anhydride or an active ester (e.g., with dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)).

-

Add the activated Fmoc-amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.

-

Monitoring (Optional but Recommended): Perform a qualitative test (e.g., the ninhydrin test) to confirm the completion of the coupling reaction.

This cycle is repeated for each amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain assembly is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Protocol:

-

Wash the peptide-resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane (TIS), or ethanediol (EDT)) to quench reactive carbocations generated during the cleavage of side-chain protecting groups. The composition of the scavenger mixture depends on the amino acid composition of the peptide.

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Isolate the peptide by centrifugation or filtration and dry it under vacuum.

-

Purify the peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Core Processes

Diagrams are essential for understanding the workflow and chemical transformations in Fmoc-SPPS.

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

Conclusion

The development of the Fmoc protection strategy marked a pivotal moment in the history of peptide synthesis. By introducing a mild, orthogonal deprotection step, it overcame many of the limitations of the earlier Boc-based methods. This innovation not only made peptide synthesis more accessible and automatable but also paved the way for the routine synthesis of more complex and sensitive peptides, including those with post-translational modifications. The principles and protocols established by pioneers like Carpino, Atherton, and Sheppard continue to be the foundation of modern peptide chemistry, enabling significant advancements in biochemistry, drug discovery, and materials science.

References

- 1. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide | Semantic Scholar [semanticscholar.org]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-phase peptide synthesis using mild base cleavage of N alpha-fluorenylmethyloxycarbonylamino acids, exemplified by a synthesis of dihydrosomatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-fluorenylmethyloxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

Spectroscopic Analysis of Fmoc-L-aspartic acid: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for N-(9-fluorenylmethoxycarbonyl)-L-aspartic acid (Fmoc-L-aspartic acid), a fundamental building block in solid-phase peptide synthesis. The information is intended for researchers, chemists, and quality control professionals involved in peptide chemistry and drug development. This document summarizes expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), outlines general experimental protocols, and illustrates the analytical workflow.

Chemical Structure and Properties

-

IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid[1]

-

Molecular Formula: C₁₉H₁₇NO₆[1]

-

Molecular Weight: 355.3 g/mol [1]

-

Exact Mass: 355.10558726 Da[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. Note that NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.7 | br s | Carboxylic Acid protons (2H, -COOH) |

| 7.89 | d | Aromatic protons (2H, Fmoc) |

| 7.72 | d | Aromatic protons (2H, Fmoc) |

| 7.42 | t | Aromatic protons (2H, Fmoc) |

| 7.33 | t | Aromatic protons (2H, Fmoc) |

| ~4.50 | m | α-CH (1H, Asp) |

| 4.2-4.3 | m | CH₂ and CH of Fmoc group (3H) |

| 2.5-2.6 | m | β-CH₂ (2H, Asp) |

Note: Data is representative and compiled based on spectra of similar compounds like Nalpha-FMOC-L-Asparagine and general chemical shift principles.[2]

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172-174 | Carbonyl carbons (2C, -COOH) |

| ~156 | Carbonyl carbon (1C, Urethane C=O) |

| ~144 | Aromatic quaternary carbons (2C, Fmoc) |

| ~141 | Aromatic quaternary carbons (2C, Fmoc) |

| ~128 | Aromatic CH carbons (2C, Fmoc) |

| ~127.5 | Aromatic CH carbons (2C, Fmoc) |

| ~125 | Aromatic CH carbons (2C, Fmoc) |

| ~120 | Aromatic CH carbons (2C, Fmoc) |

| ~66 | Methylene carbon (1C, O-CH₂-Fmoc) |

| ~52 | α-Carbon (1C, Asp) |

| ~47 | Methine carbon (1C, CH-Fmoc) |

| ~37 | β-Carbon (1C, Asp) |

Note: Data is representative and based on known chemical shifts for L-aspartic acid and the Fmoc protecting group.[3][4]

Table 3: IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1710-1740 | Strong | C=O stretch (Urethane and Carboxylic acid) |

| ~1530 | Strong | N-H bend (Amide II) |

| ~1450 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch |

| ~740-760 | Strong | Aromatic C-H out-of-plane bend |

Note: Peak positions are approximate and based on general values for Fmoc-protected amino acids and data available from PubChem.[1]

Table 4: Mass Spectrometry Data (ESI)

| Parameter | Value |

| Molecular Weight | 355.3 g/mol |

| Exact Mass | 355.105587 Da |

| Common Adducts | [M+H]⁺ = 356.11 Da, [M+Na]⁺ = 378.09 Da, [M-H]⁻ = 354.10 Da |

Note: Data sourced from PubChem.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the specific solvent.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. A standard pulse-acquire sequence is typically sufficient. Set the spectral width to cover the range of approximately 0-13 ppm.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. The spectral width should typically span from 0 to 200 ppm. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added in the mid-IR range (4000-400 cm⁻¹) to obtain a high-quality spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Time-of-Flight (TOF) or Quadrupole instrument.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). The high voltage applied to the ESI needle will generate gas-phase ions.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500). Data can be collected in either positive or negative ion mode to observe different adducts.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and confirm that the observed m/z value corresponds to the calculated exact mass of the compound.

Analytical Workflow Visualization

The logical flow for the comprehensive spectroscopic analysis of this compound is depicted below. This process ensures the identity and purity of the compound are rigorously confirmed through orthogonal analytical techniques.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to Side-Chain Protection in Fmoc-L-Aspartic Acid for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of side-chain protection strategies for Fmoc-L-aspartic acid (Fmoc-Asp-OH) in solid-phase peptide synthesis (SPPS). A critical challenge in the synthesis of aspartic acid-containing peptides is the base-catalyzed formation of aspartimide, a cyclic imide intermediate. This side reaction can lead to the formation of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products, thereby reducing the yield and purity of the target peptide. This document details the underlying mechanisms, compares various protecting groups, and provides experimental protocols to mitigate this pervasive issue.

The Challenge of Aspartimide Formation

During the repetitive piperidine treatments for Nα-Fmoc group removal in SPPS, the backbone amide nitrogen C-terminal to the aspartic acid residue can nucleophilically attack the side-chain β-carboxyl group. This intramolecular cyclization forms a five-membered succinimide ring, known as aspartimide. This intermediate is susceptible to nucleophilic attack by piperidine or water, leading to a mixture of byproducts. The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to reduced steric hindrance.[1]

Below is a diagram illustrating the mechanism of aspartimide formation and the subsequent side products.

Caption: Base-catalyzed pathway of aspartimide formation from an Asp(OR) residue.

Side-Chain Protecting Groups for Aspartic Acid

The choice of the side-chain protecting group for the β-carboxyl function of aspartic acid is paramount in minimizing aspartimide formation. These protecting groups can be broadly categorized into standard, sterically hindered esters, and non-ester-based functionalities.

Standard Protecting Group: tert-Butyl (OtBu)

Fmoc-Asp(OtBu)-OH is the most commonly used derivative for incorporating aspartic acid residues in Fmoc-SPPS.[2][3] The tert-butyl group offers acid-labile side-chain protection, which is orthogonal to the base-labile Fmoc group.[2] However, its relatively small size provides insufficient steric hindrance to effectively prevent aspartimide formation in susceptible sequences.[4]

Sterically Hindered Ester Protecting Groups

To address the limitations of the OtBu group, several bulkier ester protecting groups have been developed. These groups physically obstruct the approach of the backbone amide nitrogen, thereby reducing the rate of cyclization.

-

3-Methylpent-3-yl (OMpe): This group offers a moderate increase in steric bulk compared to OtBu, leading to a significant reduction in aspartimide formation.[5]

-

5-n-Butyl-5-nonyl (OBno): As a larger and more flexible alkyl group, OBno provides excellent steric protection, dramatically suppressing aspartimide formation even in challenging sequences like Asp-Gly.[6][7][8]

-

Other Bulky Esters: Groups such as 3-ethyl-3-pentyl (OEpe) and 4-n-propyl-4-heptyl (OPhp) have also been shown to be highly effective.[9]

Orthogonal and Non-Ester-Based Protecting Groups